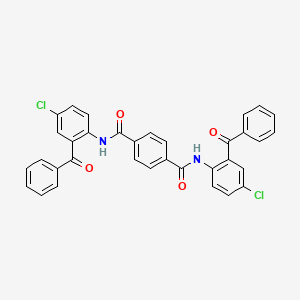
N,N'-bis(2-benzoyl-4-chlorophenyl)terephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-benzoyl-4-chlorophenyl)terephthalamide, commonly known as BBTA, is a compound that belongs to the family of benzamides. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 516.89 g/mol. BBTA has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic electronics.
Mecanismo De Acción
The mechanism of action of BBTA in cancer cells involves the inhibition of tubulin polymerization, which is required for cell division. BBTA binds to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and inhibiting cell division. In DNA damage detection, BBTA binds to damaged DNA and fluoresces, enabling the detection of DNA damage.
Biochemical and Physiological Effects
BBTA has been shown to exhibit low toxicity towards normal cells, making it a promising candidate for cancer therapy. It has also been shown to exhibit low cytotoxicity towards bacteria, indicating its potential use as an antibacterial agent. In addition, BBTA has been shown to exhibit good biocompatibility, making it suitable for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of BBTA is its ease of synthesis from commercially available starting materials. It is also relatively stable and can be stored for extended periods without significant degradation. However, BBTA is not very soluble in water, which can limit its use in aqueous environments. In addition, its low solubility can also make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BBTA. In medicinal chemistry, further studies are needed to optimize its anticancer activity and investigate its potential use in combination with other anticancer agents. In material science, BBTA can be used as a building block for the synthesis of new conjugated polymers with improved properties. In addition, further studies are needed to investigate its potential use in other applications, such as organic solar cells and sensors.
In conclusion, BBTA is a promising compound with potential applications in various scientific fields. Its ease of synthesis, low toxicity, and good biocompatibility make it an attractive candidate for further research. With continued research, BBTA has the potential to make significant contributions to science and technology.
Métodos De Síntesis
BBTA can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-benzoyl-4-chlorobenzoic acid with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then coupled with 4-chloroaniline using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield BBTA.
Aplicaciones Científicas De Investigación
BBTA has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, BBTA has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been investigated for its potential use as a fluorescent probe for detecting DNA damage. In material science, BBTA has been used as a building block for the synthesis of conjugated polymers with potential applications in organic electronics.
Propiedades
IUPAC Name |
1-N,4-N-bis(2-benzoyl-4-chlorophenyl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H22Cl2N2O4/c35-25-15-17-29(27(19-25)31(39)21-7-3-1-4-8-21)37-33(41)23-11-13-24(14-12-23)34(42)38-30-18-16-26(36)20-28(30)32(40)22-9-5-2-6-10-22/h1-20H,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIVZNTVPSQWSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H22Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis[4-chloro-2-(phenylcarbonyl)phenyl]benzene-1,4-dicarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-3-[5-(5-methyl-3-isoxazolyl)-1,3,4-oxadiazol-2-yl]-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5144651.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![1-(3-chlorophenyl)-3-[(3-ethylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5144672.png)
![N-{[(3,4-dimethoxyphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5144682.png)
![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)

![2,4a,7,7,10a-pentamethyl-4a,5,6,6a,7,8,9,10,10a,10b-decahydro-1H-naphtho[1,2-e][1,2]oxazine](/img/structure/B5144703.png)


![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5144730.png)
![3-{1-[2-(allyloxy)benzyl]-2-piperidinyl}pyridine](/img/structure/B5144743.png)
![11-(3-bromo-4,5-dimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5144749.png)